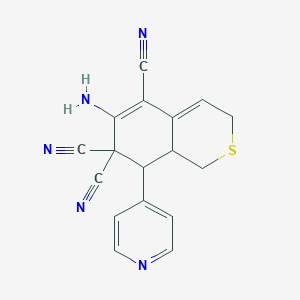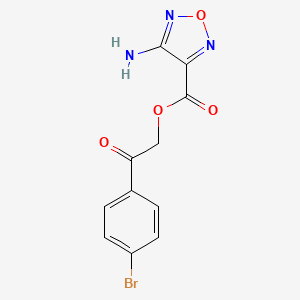![molecular formula C23H22N2O2 B6077342 N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a member of the benzamide family and is synthesized through a multi-step process.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has been found to have potential therapeutic applications in various scientific research fields. One of the most significant research applications of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide is its potential as an anti-cancer agent. Studies have shown that N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide is not fully understood, but it is believed to be related to its ability to inhibit histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting histone deacetylases, N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide can induce chromatin remodeling and gene expression changes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide has been found to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels. This property makes N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide a potential treatment for diseases that involve abnormal blood vessel growth, such as cancer and diabetic retinopathy.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. This property makes it a safer option for in vitro and in vivo experiments. However, one limitation of using N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide research. One potential direction is the development of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide's potential as a neuroprotective agent, as studies have shown that N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide can protect against neurodegeneration in animal models. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide and its potential therapeutic applications in other diseases.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide is a chemical compound with significant potential in scientific research. Its anti-cancer, anti-inflammatory, and anti-angiogenic properties make it a potential treatment for various diseases. While there are limitations to using N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide in lab experiments, its low toxicity and potential therapeutic applications make it a promising area of research for the future.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide involves a multi-step process that begins with the reaction of 2,3-dimethylaniline with phenylacetyl chloride to form N-(2,3-dimethylphenyl)-2-phenylacetamide. This intermediate product is then reacted with benzoyl chloride in the presence of a base to form N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide. The final product is purified through recrystallization.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(2-phenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-9-8-14-20(17(16)2)25-23(27)19-12-6-7-13-21(19)24-22(26)15-18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZDHGRHZGAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)

![2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6077322.png)
![2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)


![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)
![6-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6077371.png)